3,4-Dichloro-5-nitrobenzotrifluoride

Description

The exact mass of the compound 1,2-Dichloro-3-nitro-5-(trifluoromethyl)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

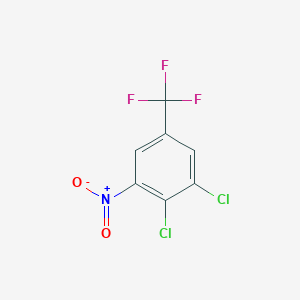

Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-3-nitro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F3NO2/c8-4-1-3(7(10,11)12)2-5(6(4)9)13(14)15/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZHCKUHPOZBPHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378851 | |

| Record name | 1,2-Dichloro-3-nitro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

657-02-3 | |

| Record name | 1,2-Dichloro-3-nitro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 657-02-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,4-Dichloro-5-nitrobenzotrifluoride CAS number and properties

An In-Depth Technical Guide to 3,4-Dichloro-5-nitrobenzotrifluoride (CAS: 657-02-3): Properties, Reactivity, and Applications

Introduction

This compound is a highly functionalized aromatic compound that serves as a critical building block in modern organic synthesis. Its structure, featuring a benzene ring substituted with two chlorine atoms, a nitro group, and a trifluoromethyl group, makes it a versatile intermediate for the agrochemical and pharmaceutical industries.[1] The strategic arrangement of these potent electron-withdrawing groups renders the aromatic ring highly electron-deficient, dictating its unique reactivity and synthetic utility.[1]

The trifluoromethyl (-CF₃) group is of particular interest in drug development. Its incorporation into molecules is a well-established strategy to enhance crucial pharmacokinetic properties such as metabolic stability, lipophilicity, and bioavailability, which can lead to improved efficacy of the final active pharmaceutical ingredient (API).[1][2] This guide, designed for researchers, scientists, and drug development professionals, offers a comprehensive technical overview of this compound, from its fundamental properties to its practical applications and handling protocols.

Chapter 1: Core Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are foundational to its effective use in a laboratory setting. This compound is typically a yellow to light brown solid at room temperature and is soluble in common organic solvents, but not in water.[1]

| Property | Value | Source(s) |

| CAS Number | 657-02-3 | [1][3][4][5] |

| Molecular Formula | C₇H₂Cl₂F₃NO₂ | [1][4][6] |

| Molecular Weight | ~260.00 g/mol | [4][6] |

| Appearance | Yellow to light brown solid | [1] |

| Melting Point | 48 - 52 °C | [1] |

| Boiling Point | 239.3 - 245 °C | [1][4] |

| Density | ~1.638 g/cm³ | [4] |

| Solubility | Insoluble in water; Soluble in acetone, toluene | [1][7] |

Compound Identifiers:

-

Synonyms: 2,3-Dichloro-5-(trifluoromethyl)nitrobenzene, 1,2-Dichloro-3-nitro-5-(trifluoromethyl)benzene, 4,5-Dichloro-3-nitrobenzotrifluoride[4][5]

-

InChI Key: FZHCKUHPOZBPHB-UHFFFAOYSA-N[1]

Chapter 2: The Science of Reactivity: An Electron-Deficient Aromatic System

The synthetic utility of this compound is governed by the powerful electronic effects of its substituents. The chlorine (-Cl), nitro (-NO₂), and trifluoromethyl (-CF₃) groups are all strongly electron-withdrawing. This is due to a combination of the inductive effect (pulling electron density through sigma bonds) and, in the case of the nitro group, the resonance effect (delocalizing electron density from the ring).[1] This collective action makes the benzene ring exceptionally electron-poor and primes it for specific chemical transformations.

Primary Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most significant reaction pathway for this molecule is Nucleophilic Aromatic Substitution (SNAr).[1] Unlike typical benzene rings which undergo electrophilic substitution, this electron-deficient system is highly susceptible to attack by nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism.

-

Addition (Rate-Determining Step): A nucleophile (e.g., an alkoxide, RO⁻, or thiolate, RS⁻) attacks one of the carbon atoms bearing a chlorine atom. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The strong electron-withdrawing groups, particularly the nitro group, are crucial for stabilizing the negative charge of this intermediate.[1]

-

Elimination: The leaving group (a chloride ion) is expelled, and the aromaticity of the ring is restored, resulting in the substituted product.

Secondary Transformation: Nitro Group Reduction

Another synthetically valuable transformation is the reduction of the nitro group to a primary amine (Ar-NH₂). This reaction opens up a vast array of subsequent chemical modifications, such as amide bond formation or diazotization. Catalytic hydrogenation, using hydrogen gas (H₂) with a metal catalyst (like Palladium or Platinum), is a common and efficient method for this conversion.[1]

Chapter 3: Synthesis Strategies

The industrial production of this compound relies on well-documented, multi-step processes. A primary strategy involves the carefully controlled nitration of a dichlorinated precursor.

Protocol: Conceptual Synthesis via Nitration

This protocol outlines the conceptual steps for synthesizing the target molecule from 3,4-dichlorobenzotrifluoride.

-

Reactor Setup: Charge a suitable glass-lined reactor with 3,4-dichlorobenzotrifluoride.

-

Acid Mixture Preparation: In a separate vessel, prepare a nitrating mixture, typically consisting of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

-

Controlled Addition: Cool the reactor containing the starting material and begin the slow, dropwise addition of the nitrating mixture. Meticulous temperature control is critical to prevent over-nitration and ensure regioselectivity, directing the nitro group to the 5-position.

-

Reaction Monitoring: Monitor the reaction's progress using an appropriate analytical technique, such as Gas Chromatography (GC), to confirm the consumption of the starting material.[8]

-

Work-up: Once the reaction is complete, carefully quench the reaction mixture by pouring it over ice. This dilutes the acid and precipitates the organic product.

-

Isolation and Purification: The crude solid product is then isolated by filtration, washed with water to remove residual acid, and dried. Further purification can be achieved by recrystallization from a suitable solvent system.

Chapter 4: Applications in Drug Development

As an intermediate, this compound is not an active ingredient itself but is a critical precursor for creating them. Its value lies in providing a scaffold that can be elaborated into more complex molecules with desired biological activities.

One documented application is its use in the preparation of 2,6-Dichloro-4-trifluoromethylphenylamine.[6] This transformation showcases the two primary reactivity modes of the starting material: the reduction of the nitro group to an amine and a likely rearrangement or substitution of the chlorine atoms. Phenylamines are a common core structure in many pharmaceutical agents.

Chapter 5: Safety, Handling, and Storage

While a specific, comprehensive Safety Data Sheet (SDS) for CAS 657-02-3 was not found in the search, data for structurally analogous compounds (e.g., other dichloronitrobenzotrifluorides) provide a strong basis for hazard assessment. The compound is classified as an irritant.[4]

| Hazard Class | GHS Statement | Precautionary Codes |

| Acute Toxicity | Harmful if swallowed.[9] | P270, P301+P312 |

| Skin Irritation | Causes skin irritation.[9] | P280, P302+P352, P332+P313 |

| Eye Irritation | Causes serious eye irritation.[9] | P280, P305+P351+P338 |

| Respiratory Irritation | May cause respiratory irritation.[9] | P261, P271, P304+P340 |

Protocol: Standard Laboratory Handling

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles that meet OSHA or EN166 standards.[10]

-

Dispensing: When weighing or transferring the solid, use techniques that minimize dust generation.

-

Spill Response: In case of a spill, isolate the area. For small spills, sweep up the solid material, place it into a sealed container for waste disposal, and clean the area thoroughly. Avoid creating dust.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[11]

-

Inhalation: Move the person to fresh air.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[9]

-

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound (CAS: 657-02-3) is a quintessential example of a modern synthetic intermediate. Its value is derived from a dense arrangement of functional groups that impart predictable and highly useful reactivity. The electron-deficient nature of the aromatic ring, driven by its substituents, makes it an excellent substrate for nucleophilic aromatic substitution, while the nitro group provides a handle for conversion into a versatile amine. For chemists in the pharmaceutical and agrochemical sectors, this compound represents a strategic starting point for building complex, high-value molecules, particularly those designed to leverage the beneficial properties of the trifluoromethyl group. A thorough understanding of its properties, reactivity, and safe handling is essential for unlocking its full synthetic potential.

References

-

ChemWhat. (n.d.). This compound CAS#: 657-02-3. Retrieved from [Link]

- European Patent Office. (n.d.). EP 0150587 B1: Preparation of chlorobenzotrifluoride compounds.

-

PubChem. (n.d.). 2,4-Dichloro-5-nitrobenzotrifluoride. Retrieved from [Link]

- Google Patents. (n.d.). CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride.

-

Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET: 2,4-Dichloro-5-nitrobenzotrifluoride. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 657-02-3|this compound|BLD Pharm [bldpharm.com]

- 4. chemwhat.com [chemwhat.com]

- 5. 657-02-3 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 6. This compound , 97% , 657-02-3 - CookeChem [cookechem.com]

- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

Molecular weight and formula of 3,4-Dichloro-5-nitrobenzotrifluoride

An In-Depth Technical Guide to 3,4-Dichloro-5-nitrobenzotrifluoride for Advanced Chemical Synthesis

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound (CAS No. 657-02-3), a pivotal intermediate in the synthesis of complex organic molecules. Designed for researchers, chemists, and professionals in drug development and agrochemical industries, this document elucidates the compound's fundamental properties, reactivity, synthesis protocols, and critical applications, grounding all claims in authoritative scientific data.

Introduction: A Multifunctional Aromatic Building Block

This compound is a highly functionalized aromatic compound of significant interest in modern organic chemistry. Its structure, featuring a benzene ring substituted with two chlorine atoms, a nitro group, and a trifluoromethyl (-CF3) group, creates a unique electronic profile that dictates its reactivity and utility.[1] The convergence of these powerful electron-withdrawing groups renders the aromatic ring exceptionally electron-deficient, making it a potent electrophile and a versatile precursor for a variety of chemical transformations.[1]

The trifluoromethyl group is particularly noteworthy for its role in medicinal and agricultural chemistry. Its high electronegativity, metabolic stability, and lipophilicity can dramatically enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules, leading to improved efficacy, stability, and bioavailability.[1][2] Consequently, this compound serves as a critical starting material for introducing this valuable moiety into more complex target structures.

Physicochemical and Structural Properties

The identity and physical characteristics of this compound are well-defined, providing a solid foundation for its application in controlled chemical synthesis.

Structural Representation

Caption: Chemical structure of this compound.

Quantitative Data Summary

| Property | Value | Source(s) |

| CAS Number | 657-02-3 | [1][3][4] |

| Molecular Formula | C₇H₂Cl₂F₃NO₂ | [3][5][6] |

| Molecular Weight | 260.00 g/mol | [3][4][5][6] |

| Appearance | Yellow to light brown solid | [1] |

| Melting Point | 48 - 52 °C | [1] |

| Boiling Point | 243 - 245 °C (at 760 Torr) | [1][7] |

| Solubility | Insoluble in water; Soluble in acetone, toluene | [1] |

| Density | ~1.638 g/cm³ | [7][8] |

| InChI Key | FZHCKUHPOZBPHB-UHFFFAOYSA-N | [1] |

Molecular Reactivity and Mechanistic Insights

The chemical behavior of this compound is dominated by the strong electron-withdrawing nature of its substituents. This property deactivates the ring towards electrophilic aromatic substitution but strongly activates it for Nucleophilic Aromatic Substitution (SNAr) .

Causality of Reactivity:

-

Inductive and Resonance Effects: The trifluoromethyl (-CF₃), chloro (-Cl), and nitro (-NO₂) groups all pull electron density away from the aromatic ring through the inductive effect. The nitro group additionally provides powerful resonance stabilization for the negatively charged intermediate formed during nucleophilic attack.[1]

-

Activation for SNAr: This profound electron deficiency makes the carbon atoms attached to the chlorine leaving groups highly electrophilic and susceptible to attack by nucleophiles (e.g., alkoxides, thiolates, amines).[1] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex . The stability of this complex is the key to the reaction's feasibility.[1]

Generalized SNAr Mechanism

Caption: Generalized workflow for the Nucleophilic Aromatic Substitution (SNAr) reaction.

Synthesis Methodologies

The industrial production of this compound relies on well-established multi-step processes. A primary and logical route involves the direct nitration of a dichlorinated precursor.

Protocol: Conceptual Synthesis via Nitration

This protocol outlines a common laboratory-scale approach for the synthesis of this compound. The core principle is the regioselective nitration of 3,4-dichlorobenzotrifluoride.

Objective: To introduce a nitro group at the C-5 position of the 3,4-dichlorobenzotrifluoride ring.

Materials:

-

3,4-Dichlorobenzotrifluoride (Substrate)

-

Fuming Nitric Acid (HNO₃) (Nitrating Agent)

-

Concentrated Sulfuric Acid (H₂SO₄) (Catalyst)

-

Ice bath

-

Reaction flask with magnetic stirrer and dropping funnel

-

Dichloromethane or other suitable organic solvent for extraction

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

Step-by-Step Workflow:

-

Catalyst Preparation: Carefully charge the reaction flask with concentrated sulfuric acid and cool the flask in an ice bath to 0-5 °C. The sulfuric acid protonates the nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Nitrating Mixture Formation: Slowly add fuming nitric acid dropwise to the cold sulfuric acid with continuous stirring. Maintaining a low temperature is critical to prevent runaway reactions and control the formation of byproducts.

-

Substrate Addition: Once the nitrating mixture is prepared and stable, add the 3,4-dichlorobenzotrifluoride substrate slowly, either neat or dissolved in a minimal amount of an inert solvent. The rate of addition must be controlled to keep the internal temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-25 °C) for several hours. The progress should be monitored by a suitable analytical technique like Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Work-up and Quenching: Upon completion, the reaction mixture is carefully poured over crushed ice. This step quenches the reaction and precipitates the organic product, which is typically insoluble in the aqueous acidic medium.[9]

-

Extraction and Neutralization: The aqueous mixture is transferred to a separatory funnel and extracted multiple times with an organic solvent (e.g., dichloromethane). The combined organic layers are then washed with water, followed by a saturated sodium bicarbonate solution to neutralize any residual acid, and finally with brine.[9]

-

Drying and Isolation: The organic phase is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization or column chromatography to achieve the desired purity.

Key Applications in Chemical Development

The unique structure of this compound makes it a valuable intermediate, primarily in the agrochemical and pharmaceutical sectors.

-

Agrochemical Synthesis: It is a known precursor for various herbicides and pesticides. The trifluoromethyl group often enhances the biological activity and environmental persistence profile of the final active ingredient.[1][2]

-

Pharmaceutical Intermediates: The compound is used to build complex molecular scaffolds for drug candidates. A prominent application is its use in the preparation of 2,6-Dichloro-4-trifluoromethylphenylamine , a key building block for certain APIs.[5][8] The nitro group can be readily reduced to an amine, which then serves as a handle for further functionalization, such as amide bond formation or diazotization reactions.

Illustrative Transformation Workflow

Caption: Synthetic utility showing the transformation of the nitro group.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its hazardous properties. All procedures should be conducted in a well-ventilated fume hood by trained personnel.

GHS Hazard Information

| Hazard Class | Statement | Source(s) |

| Acute Toxicity, Oral | Harmful if swallowed | [10][11] |

| Skin Corrosion/Irritation | Causes skin irritation | [10][11] |

| Eye Damage/Irritation | Causes serious eye irritation | [10][11] |

| STOT - Single Exposure | May cause respiratory irritation | [10][11] |

Handling Recommendations:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[3][12]

-

Engineering Controls: Use only in a chemical fume hood to avoid inhalation of dust or vapors.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[4][8]

-

Spill Response: In case of a spill, avoid generating dust. Sweep up the material using non-sparking tools and place it in a suitable container for disposal.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for molecular design. Its electron-deficient aromatic core, activated for nucleophilic substitution, combined with the presence of the bio-isosterically significant trifluoromethyl group, provides chemists with a reliable and versatile platform for synthesizing high-value molecules. A thorough understanding of its properties, reactivity, and handling requirements is paramount for leveraging its full potential in research and development.

References

-

ChemWhat. (n.d.). This compound CAS#: 657-02-3. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichloro-5-nitrobenzotrifluoride. Retrieved from [Link]

-

Chongqing Chemdad Co. (n.d.). This compound. Retrieved from [Link]

-

European Patent Office. (n.d.). Preparation of chlorobenzotrifluoride compounds - EP 0150587 B1. Retrieved from [Link]

-

Autech Industry Co., Limited. (n.d.). The Chemical Properties and Synthesis Applications of 3-Chloro-5-nitrobenzotrifluoride. Retrieved from [Link]

-

Autech Industry Co., Limited. (n.d.). Exploring the Applications of 3-Fluoro-5-nitrobenzotrifluoride in Advanced Materials. Retrieved from [Link]

- Google Patents. (n.d.). DE2635695C3 - Process for the preparation of nitrobenzotrifluorides which have up to two nitro groups in the meta position.

- Google Patents. (n.d.). CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride.

-

Autech Industry Co., Limited. (n.d.). Understanding the Applications of 3-Nitrobenzotrifluoride in Industry. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,5-Dichloro-2,4-difluoro-nitrobenzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 657-02-3 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 4. 657-02-3|this compound|BLD Pharm [bldpharm.com]

- 5. This compound , 97% , 657-02-3 - CookeChem [cookechem.com]

- 6. chemscene.com [chemscene.com]

- 7. chemwhat.com [chemwhat.com]

- 8. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. 3-Chloro-5-nitrobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]

- 10. 2,4-Dichloro-5-nitrobenzotrifluoride | C7H2Cl2F3NO2 | CID 621179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. pfaltzandbauer.com [pfaltzandbauer.com]

A Senior Application Scientist's Guide to the Solubility of 3,4-Dichloro-5-nitrobenzotrifluoride in Common Organic Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of 3,4-dichloro-5-nitrobenzotrifluoride. Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of determining and understanding the solubility of this compound in common organic solvents.

Introduction: The Critical Role of Solubility

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property crucial in numerous scientific and industrial applications, from drug development and formulation to chemical synthesis and purification.[1] For a compound like this compound, understanding its solubility profile is paramount for its application as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[2]

This guide will first explore the molecular characteristics of this compound and common organic solvents to provide a qualitative prediction of solubility based on the principle of "like dissolves like."[1] Subsequently, a detailed experimental protocol for the quantitative determination of solubility using the reliable shake-flask method will be presented.[3][4]

Physicochemical Characterization and Solubility Prediction

The solubility of a compound is governed by its molecular properties and its interaction with the solvent.[5][6] A qualitative assessment of solubility can be made by comparing the physicochemical properties of the solute and the solvent.

This compound: A Profile

| Property | Value | Source |

| CAS Number | 657-02-3 | [2][7] |

| Molecular Formula | C7H2Cl2F3NO2 | [2][7] |

| Molecular Weight | 260.00 g/mol | [2][7] |

| Appearance | Clear, light yellow liquid | [2] |

| Boiling Point | 239.3 ± 35.0 °C (at 760 Torr) | [2][7] |

| Density | 1.638 ± 0.06 g/cm³ (at 20 °C) | [2][7] |

| Flash Point | 98.6 ± 25.9 °C | [2][7] |

The structure of this compound, with its halogen and nitro functional groups, suggests it is a polar molecule. The trifluoromethyl group also contributes to its electronegativity.

Common Organic Solvents: A Comparative Overview

| Solvent | Polarity (Dielectric Constant) | Type |

| Hexane | 1.88 | Non-polar |

| Toluene | 2.38 | Non-polar |

| Chloroform | 4.81 | Polar aprotic |

| Ethyl Acetate | 6.02 | Polar aprotic |

| Acetone | 20.7 | Polar aprotic |

| Ethanol | 24.5 | Polar protic |

| Methanol | 32.7 | Polar protic |

| Acetonitrile | 37.5 | Polar aprotic |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar aprotic |

Qualitative Solubility Prediction

Based on the "like dissolves like" principle, this compound, being a polar molecule, is expected to have higher solubility in polar solvents.

-

High Expected Solubility: In polar aprotic solvents like acetone, ethyl acetate, and acetonitrile, and in polar protic solvents like ethanol and methanol, strong dipole-dipole interactions can occur.

-

Moderate Expected Solubility: In solvents of intermediate polarity such as chloroform, some degree of solubility is anticipated.

-

Low Expected Solubility: In non-polar solvents like hexane and toluene, the solubility is expected to be limited due to the mismatch in polarity.

It is important to note that while this qualitative prediction provides a useful starting point, experimental determination is necessary for accurate solubility data.[1]

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[3][4] This method involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Protocol

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvents

-

Analytical balance

-

Volumetric flasks and pipettes

-

Scintillation vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.[8]

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. It is advisable to perform a time-to-equilibrium study to determine the optimal agitation time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Sample Analysis:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted samples using a validated analytical method, such as HPLC or GC, to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (g/L) = Concentration from analysis (g/L) x Dilution factor

-

Analytical Techniques for Quantification

The choice of analytical technique is critical for accurately measuring the concentration of the dissolved solute.[8]

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common and reliable method for quantifying organic compounds. A suitable mobile phase and column must be selected to achieve good separation and peak shape.

-

Gas Chromatography (GC): For volatile compounds, GC with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used.

-

UV-Vis Spectroscopy: If the compound has a distinct chromophore and there are no interfering substances, UV-Vis spectroscopy can be a simpler and faster method for quantification.

A calibration curve with known concentrations of this compound should be prepared for each analytical method to ensure accurate quantification.

Conclusion

References

- Vertex AI Search. This compound CAS#: 657-02-3.

- ResearchGate. The Experimental Determination of Solubilities.

- SciTechnol. Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties.

- ChemicalBook. 328-84-7 | CAS DataBase.

- Slideshare. solubility experimental methods.pptx.

- Benchchem. General Experimental Protocol for Determining Solubility.

- Rowan Scientific. Predicting Solubility.

- ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

- Xinchem. China 3 4-Dichlorobenzotrifluoride(CAS# 328-84-7) Manufacturer and Supplier.

- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- CookeChem. This compound , 97% , 657-02-3.

- ResearchGate. Solubility Prediction of Pharmaceutical and Chemical Compounds in Pure and Mixed Solvents Using Predictive Models.

- SAFETY DATA SHEET.

- NIH. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.

- CymitQuimica. CAS 401-93-4: 3-Chloro-5-nitrobenzotrifluoride.

- The Chemical Properties and Synthesis Applications of 3-Chloro-5-nitrobenzotrifluoride.

- PubMed Central. Physics-Based Solubility Prediction for Organic Molecules.

Sources

- 1. Predicting Solubility | Rowan [rowansci.com]

- 2. This compound , 97% , 657-02-3 - CookeChem [cookechem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. scitechnol.com [scitechnol.com]

- 6. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemwhat.com [chemwhat.com]

- 8. solubility experimental methods.pptx [slideshare.net]

Structure elucidation of 3,4-Dichloro-5-nitrobenzotrifluoride

An In-Depth Technical Guide to the Structure Elucidation of 3,4-Dichloro-5-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of this compound, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The strategic combination of spectroscopic and analytical techniques is detailed, offering a self-validating system for unambiguous characterization. This document moves beyond a simple listing of methods to explain the causality behind experimental choices, empowering researchers to confidently identify and characterize this and similar multifunctional aromatic compounds.

Introduction: The Significance of a Multifunctional Scaffold

Benzotrifluoride derivatives are cornerstones of modern medicinal and materials chemistry. The trifluoromethyl (-CF3) group imparts unique properties, including high electronegativity, metabolic stability, and enhanced lipophilicity, which can significantly improve the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1] this compound is a particularly valuable building block due to the specific arrangement of its electron-withdrawing groups (two chlorine atoms, a nitro group, and a trifluoromethyl group). This substitution pattern renders the aromatic ring highly electron-deficient, influencing the reactivity of each substituent and providing multiple sites for further chemical transformations.[1] Its primary application lies in its use as a precursor for synthesizing more complex molecules, such as 2,6-dichloro-4-trifluoromethylphenylamine.[3]

A definitive structural confirmation is paramount to ensure the desired regioselectivity in subsequent synthetic steps and to meet stringent regulatory requirements in drug development. This guide outlines a logical and efficient workflow for achieving this confirmation.

Physicochemical and Safety Profile

A foundational understanding of the compound's physical properties and safety hazards is essential before commencing any experimental work.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 657-02-3 | [1][3][4] |

| Molecular Formula | C₇H₂Cl₂F₃NO₂ | [1][3][4] |

| Molecular Weight | 260.00 g/mol | [1][4] |

| Appearance | Yellow to light brown solid | [1] |

| Melting Point | 48 - 52 °C | [1] |

| Boiling Point | 239.3 - 245 °C | [1][4] |

| Density | ~1.638 g/cm³ | [3][4] |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., acetone, toluene) | [1] |

| InChI Key | FZHCKUHPOZBPHB-UHFFFAOYSA-N |

Safety and Handling:

This compound is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[4][5][6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[7][8] All manipulations should be performed in a well-ventilated chemical fume hood.[8] In case of exposure, immediate medical attention is required.[7]

Synthetic Pathway: A Brief Overview

The structure of this compound is a direct consequence of its synthesis. A common and logical route involves the nitration of 3,4-dichlorobenzotrifluoride.[1] The directing effects of the existing substituents on the aromatic ring guide the incoming nitro group to the 5-position.

Caption: Integrated workflow for structure elucidation.

Spectroscopic Analysis: Decoding the Molecular Signature

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the carbon-hydrogen framework of a molecule. [1]For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide definitive structural proof.

5.1.1. ¹H NMR Spectroscopy

-

Expected Spectrum: The ¹H NMR spectrum is predicted to be relatively simple, with signals appearing only in the aromatic region (typically δ 7.5-8.5 ppm). [1]* Rationale: The substitution pattern on the benzene ring leaves two non-equivalent aromatic protons. These protons will appear as two distinct signals. Due to their proximity on the ring (ortho relationship), they will split each other into doublets. The powerful electron-withdrawing effects of the -Cl, -NO₂, and -CF₃ groups will deshield these protons, causing their signals to appear at a low field (downfield). [1] 5.1.2. ¹³C NMR Spectroscopy

-

Expected Spectrum: The ¹³C NMR spectrum will show seven distinct signals, one for each carbon atom in the molecule. [1]* Rationale:

-

Aromatic Carbons: Six signals are expected in the aromatic region (typically δ 120-150 ppm). [1]The chemical shifts will be influenced by the attached substituents. Carbons bonded directly to the electronegative chlorine atoms and the nitro group will be significantly downfield.

-

Trifluoromethyl Carbon: The carbon of the -CF₃ group will be uniquely identifiable. Due to coupling with the three attached fluorine atoms, its signal will appear as a characteristic quartet.

-

5.1.3. ¹⁹F NMR Spectroscopy

-

Expected Spectrum: The ¹⁹F NMR spectrum will show a single signal.

-

Rationale: The three fluorine atoms of the -CF₃ group are chemically equivalent. Therefore, they will resonate at the same frequency, producing a singlet in the ¹⁹F NMR spectrum.

Table 2: Predicted NMR Spectroscopic Data

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Predicted Multiplicity | Rationale |

| ¹H (Aromatic) | 7.5 - 8.5 | Doublet | Two non-equivalent aromatic protons with ortho-coupling. [1] |

| ¹³C (Aromatic) | 120 - 150 | Singlet | Six distinct signals for the aromatic carbons. [1] |

| ¹³C (-CF₃) | ~120 - 130 | Quartet | Coupling to three fluorine atoms. |

| ¹⁹F (-CF₃) | Varies (reference dependent) | Singlet | Three equivalent fluorine atoms. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.

-

Expected Absorptions:

-

C-Cl Stretching: Absorptions in the fingerprint region, typically around 800-600 cm⁻¹.

-

C-F Stretching: Strong absorptions in the 1350-1150 cm⁻¹ region, characteristic of the -CF₃ group.

-

N-O Stretching (Nitro Group): Two strong and characteristic absorptions are expected, one for the asymmetric stretch (around 1550-1500 cm⁻¹) and one for the symmetric stretch (around 1350-1300 cm⁻¹).

-

C=C Aromatic Stretching: Several peaks in the 1600-1450 cm⁻¹ region.

-

C-H Aromatic Stretching: Absorptions above 3000 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (260.00 g/mol ).

-

Isotopic Pattern: A key feature will be the isotopic pattern of the molecular ion peak. Due to the presence of two chlorine atoms, there will be a characteristic pattern of peaks at M⁺, M+2, and M+4 with relative intensities of approximately 9:6:1, arising from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This pattern is a definitive indicator of the presence of two chlorine atoms.

-

Fragmentation: Common fragmentation pathways may include the loss of the nitro group (-NO₂) or chlorine atoms.

Chromatographic Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that can be used to both separate the compound from any impurities and provide mass spectral data for identification. [9][10]The retention time in the gas chromatogram can be used for quality control in subsequent batches.

X-ray Crystallography: The Definitive 3D Structure

If a suitable single crystal of this compound can be obtained, single-crystal X-ray diffraction provides the most unambiguous and detailed structural information. [11][12]This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming the connectivity and stereochemistry of the molecule. [11] Experimental Protocol Outline:

-

Crystallization: The first and often most challenging step is to grow a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions). [11]This can be achieved through techniques such as slow evaporation from a suitable solvent or solvent/anti-solvent diffusion.

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated. [11]3. Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell, from which the positions of the atoms can be determined. [11]

Conclusion

The structural elucidation of this compound is a clear example of the power of a multi-faceted analytical approach. By integrating the data from NMR, IR, and mass spectrometry, a confident and unambiguous structural assignment can be made. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system. For absolute confirmation of the three-dimensional structure, single-crystal X-ray crystallography remains the gold standard. This guide provides the foundational knowledge and logical workflow for researchers to successfully characterize this important chemical intermediate.

References

-

ChemWhat. (n.d.). This compound CAS#: 657-02-3. Retrieved from [Link]

-

Lava, R., et al. (2013). Determination of benzotrifluoride derivative compounds in groundwater. Analytica Chimica Acta. [Link]

-

European Patent Office. (n.d.). Preparation of chlorobenzotrifluoride compounds - EP 0150587 B1. Retrieved from [Link]

-

ResearchGate. (n.d.). Benzotrifluoride and its derivatives considered into this study. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichloro-5-nitrobenzotrifluoride. Retrieved from [Link]

-

ResearchGate. (2013). Determination of benzotrifluoride derivative compounds in groundwater. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2,4-Dichloro-5-nitrobenzotrifluoride. Retrieved from [Link]

-

ResearchGate. (n.d.). C and F solid-state NMR and X-ray crystallographic study of halogen-bonded frameworks featuring nitrogen-containing heterocycles. Retrieved from [Link]

- Google Patents. (2000). United States Patent.

- Google Patents. (n.d.). DE2635695C3 - Process for the preparation of nitrobenzotrifluorides which have up to two nitro groups in the meta position.

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

PubMed Central. (2022). Structural Organization of Dibromodiazadienes in the Crystal and Identification of Br···O Halogen Bonding Involving the Nitro Group. Retrieved from [Link]

-

MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. Retrieved from [Link]

-

PubMed Central. (n.d.). X-Ray Crystallography of Chemical Compounds. Retrieved from [Link]

- Google Patents. (1980). US4242286A - Process for preparing benzotrifluoride and its derivatives.

-

PubChem. (n.d.). 3,4-Dichlorobenzotrifluoride. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹⁹F (blue) and ¹⁹F{¹H} NMR spectra of 3 + 4-nitrobenzoyl chloride in DMSO. Retrieved from [Link]

-

University of Wisconsin-Madison. (2020). NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). 1D 19 F-NMR spectrum of 300 mM.... Retrieved from [Link]

-

The Complete Guide to Everything. (2020, May 11). Introduction to IR Spectroscopy: How to Read an Infrared Spectroscopy Graph [Video]. YouTube. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound , 97% , 657-02-3 - CookeChem [cookechem.com]

- 4. chemwhat.com [chemwhat.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.com [fishersci.com]

- 9. Determination of benzotrifluoride derivative compounds in groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Architect: A Technical Guide to the Electron-Withdrawing Effects of Substituents on the Benzotrifluoride Ring

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the intricate world of medicinal chemistry and drug development, the benzotrifluoride scaffold has emerged as a cornerstone for designing molecules with enhanced pharmacological profiles. The trifluoromethyl (-CF3) group, a potent electron-withdrawing moiety, profoundly alters the electronic landscape of the benzene ring, influencing a cascade of physicochemical properties critical for a drug's efficacy and developability. This in-depth technical guide provides a comprehensive exploration of the electron-withdrawing effects of various substituents on the benzotrifluoride ring, offering field-proven insights into the causality behind experimental choices and a practical framework for leveraging these effects in rational drug design.

The Benzotrifluoride Core: A Privileged Scaffold in Drug Discovery

The strategic incorporation of the benzotrifluoride motif in drug candidates is a testament to its ability to confer desirable properties such as increased metabolic stability, enhanced lipophilicity, and modulated pKa.[1] The strong inductive effect of the -CF3 group is a primary driver of these changes, significantly impacting the reactivity and intermolecular interactions of the molecule.[2] Understanding how additional substituents on the benzotrifluoride ring further modulate these electronic effects is paramount for the medicinal chemist's toolkit.

Quantifying the Electronic Influence: Hammett Constants

The Hammett equation, a cornerstone of physical organic chemistry, provides a quantitative measure of the electronic effect of a substituent on a benzene ring.[3] The Hammett constant, σ, is a powerful tool for predicting how a substituent will influence reaction rates and equilibrium constants.[3][4] A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

The position of the substituent on the ring (meta or para to the reaction center) is crucial, leading to distinct σm and σp values. The trifluoromethyl group itself is strongly electron-withdrawing, with σm and σp values of approximately +0.43 and +0.54, respectively. The following table provides a compilation of Hammett constants for various substituents on a benzene ring, which can be used to approximate their effects on a benzotrifluoride system.

| Substituent | σm | σp |

| -H | 0.00 | 0.00 |

| -CH3 | -0.07 | -0.17 |

| -OCH3 | 0.12 | -0.27 |

| -F | 0.34 | 0.06 |

| -Cl | 0.37 | 0.23 |

| -Br | 0.39 | 0.23 |

| -I | 0.35 | 0.18 |

| -CN | 0.56 | 0.66 |

| -NO2 | 0.71 | 0.78 |

| -CF3 | 0.43 | 0.54 |

| -SO2CH3 | 0.60 | 0.72 |

| -COCH3 | 0.38 | 0.50 |

| -NH2 | -0.16 | -0.66 |

| -N(CH3)2 | -0.15 | -0.83 |

Note: These values are for substituted benzoic acids and serve as a general guide. The precise electronic effect on a benzotrifluoride ring may vary slightly.

The Impact on Acidity and Basicity: A pKa Perspective

The electron-withdrawing nature of substituents on the benzotrifluoride ring has a profound impact on the acidity or basicity of functional groups attached to the ring. By withdrawing electron density, these substituents stabilize the conjugate base of an acid, thereby increasing its acidity (lowering the pKa). Conversely, they decrease the basicity of an amine by reducing the electron density on the nitrogen atom, making it less available for protonation (lowering the pKa of the conjugate acid).

The following tables provide a collection of pKa values for various substituted trifluoromethylphenols, anilines, and benzoic acids, illustrating the tangible effects of substituents on acidity and basicity.

pKa Values of Substituted Trifluoromethylphenols

| Substituent on Trifluoromethylphenol Ring | Position | pKa |

| H | 4 | 9.92 |

| 3-CF3 | - | 9.08[5] |

| 4-CF3 | - | 9.20 |

| 3,5-(CF3)2 | - | 8.03[5] |

| 4-NO2 | 3-CF3 | 6.07 |

pKa Values of Substituted Trifluoromethylanilines (as conjugate acids)

| Substituent on Trifluoromethylaniline Ring | Position of CF3 | pKa |

| H | 3 | 3.5 |

| H | 4 | 2.6 |

| 4-Cl | 3 | 2.8 |

| 4-NO2 | 3 | 1.0 |

pKa Values of Substituted Trifluoromethylbenzoic Acids

| Substituent on Trifluoromethylbenzoic Acid Ring | Position of CF3 | pKa |

| H | 3 | 3.86 |

| H | 4 | 3.66 |

| 4-Cl | 3 | 3.45 |

| 4-NO2 | 3 | 3.20 |

Experimental Determination of Electronic Effects: Methodologies

Determining pKa by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of a compound.[6] The underlying principle involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.

Step-by-Step Protocol:

-

Preparation of Solutions:

-

Prepare a standard solution of the analyte (e.g., a substituted benzotrifluoride derivative) at a known concentration (typically 1-10 mM) in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds).

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

Prepare a solution of a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[7][8]

-

-

Calibration of the pH Meter: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa of the analyte.

-

Titration Procedure:

-

Place a known volume of the analyte solution in a beaker with a magnetic stir bar.

-

If the analyte is an acid, add a small amount of the strong acid to lower the initial pH. If it is a base, add a small amount of the strong base to raise the initial pH.

-

Begin the titration by adding small, precise increments of the titrant (strong base for an acidic analyte, strong acid for a basic analyte).

-

After each addition, allow the pH to stabilize and record the pH reading and the volume of titrant added.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate the titration curve.

-

The pKa is the pH at the half-equivalence point, where half of the analyte has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.

-

Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant. The peak of this plot corresponds to the equivalence point, and the pKa can be calculated from the half-equivalence point.

-

Caption: Workflow for pKa determination by potentiometric titration.

Probing Electronic Effects with 19F NMR Spectroscopy

19F Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally sensitive technique for probing the electronic environment of the trifluoromethyl group. The 19F chemical shift is highly responsive to changes in electron density, making it an excellent tool for studying the electronic effects of substituents on the benzotrifluoride ring.[2]

A linear correlation often exists between the 19F chemical shifts of substituted benzotrifluorides and the Hammett constants of the substituents.[1] This relationship provides a powerful method for experimentally determining the electronic influence of novel substituents.

Experimental Workflow:

-

Sample Preparation: Prepare solutions of the substituted benzotrifluoride compounds in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) at a consistent concentration. An internal standard, such as trifluorotoluene, is often included.

-

NMR Data Acquisition: Acquire the 19F NMR spectra for each compound using a high-resolution NMR spectrometer.

-

Data Analysis:

-

Determine the 19F chemical shift (δ) for the -CF3 group of each compound relative to the internal standard.

-

Plot the 19F chemical shifts against the known Hammett constants (σm or σp) of the substituents.

-

A linear regression analysis of this plot will yield a correlation that can be used to estimate the Hammett constant of a new substituent based on its measured 19F chemical shift.

-

Caption: Workflow for correlating 19F NMR shifts with Hammett constants.

Implications in Drug Development: Case Studies

The ability to fine-tune the electronic properties of a benzotrifluoride-containing drug candidate by introducing substituents is a powerful strategy in medicinal chemistry. These modifications can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles.

Enhancing Potency through Favorable Drug-Receptor Interactions

The electron-withdrawing effects of substituents can influence the strength of crucial drug-receptor interactions, such as hydrogen bonds and halogen bonds. For instance, increasing the acidity of a phenolic hydroxyl group through the introduction of an electron-withdrawing substituent can enhance its ability to act as a hydrogen bond donor, leading to tighter binding to the target protein.

Case Study: Inhibition of Tyramine Oxidase

In a study of diastereomeric 2-aryl-2-fluoro-cyclopropylamines as inhibitors of tyramine oxidase, it was found that electron-donating substituents on the aromatic ring increased the inhibitory potency, while electron-withdrawing substituents decreased the activity.[9] This suggests that the electronic nature of the substituent directly influences the interaction with the enzyme's active site.[9]

Modulating Metabolic Stability

The metabolic stability of a drug is a critical determinant of its in vivo half-life and dosing regimen. The benzotrifluoride moiety itself is often introduced to block metabolic "soft spots" that are susceptible to oxidation by cytochrome P450 enzymes.[10] Further substitution on the benzotrifluoride ring can provide additional protection against metabolism. Electron-withdrawing groups can deactivate the aromatic ring towards oxidative metabolism, thereby enhancing the metabolic stability of the compound.[11]

Case Study: Development of Ezetimibe

The cholesterol absorption inhibitor, ezetimibe, incorporates fluorine atoms at the para-positions of its two phenyl rings.[10] This substitution was strategically made to reduce the metabolic instability of the para-hydrogen atoms, which are prone to oxidation.[10] This example highlights how blocking sites of metabolism with electron-withdrawing groups can lead to a more robust drug candidate.[10]

Conclusion: A Framework for Rational Design

The electron-withdrawing effects of substituents on the benzotrifluoride ring are a powerful and predictable tool in the hands of the medicinal chemist. By understanding and quantifying these effects through the use of Hammett constants, pKa measurements, and 19F NMR spectroscopy, researchers can rationally design molecules with optimized physicochemical and pharmacological properties. The ability to modulate acidity, basicity, and susceptibility to metabolism through judicious substituent choice is a cornerstone of modern drug discovery. This guide provides a foundational framework for leveraging these principles to accelerate the development of novel and effective therapeutics.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

El-Ashry, S. H., & El-Bardicy, M. G. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from [Link]

-

Brownlee, R. T. C., & Craik, D. J. (1980). 19F N.M.R. chemical shifts in substituted benzotrifluorides and benzal fluorides. Australian Journal of Chemistry, 33(11), 2555. Retrieved from [Link]

-

Kütt, A., et al. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Journal of Physical Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitrophenol. Retrieved from [Link]

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Trifluoromethyl)aniline. Retrieved from [Link]

-

Avdeef, A. (2013). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)aniline. Retrieved from [Link]

-

Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

-

NIST. (n.d.). 3-(Trifluoromethyl)benzoic acid. Retrieved from [Link]

-

Human Metabolome Database. (2021). 4-(Trifluoromethyl)benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-3-(trifluoromethyl)benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitro-3-(trifluoromethyl)benzoic acid. Retrieved from [Link]

-

Moodle@Units. (n.d.). Table 7.1 Hammett substituent constants and their modified values. Retrieved from [Link]

-

Wired Chemist. (n.d.). Hammett Sigma Constants. Retrieved from [Link]

-

Das, A., & Chatterjee, S. (2009). Correlation between hardness and basicity (pKa) of substituted anilines. Physical Chemistry: An Indian Journal, 4(2), 39-43. Retrieved from [Link]

-

Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzo.... Retrieved from [Link]

-

NIST. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from [Link]

-

CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]

-

Moreland, C. G., & Bumgardner, C. L. (1971). 19F nuclear magnetic resonance investigation of some benzotrifluoride derivatives. Journal of Magnetic Resonance (1969), 4(1), 20–24. Retrieved from [Link]

-

ResearchGate. (n.d.). Values of some Hammett substituent constants (σ). Retrieved from [Link]

-

Edmondson, S. D., et al. (2008). Effects of electron withdrawing and electron donating aryl substituents on the inhibition of tyramine oxidase from Arthrobacter sp. by diastereomeric 2-aryl-2-fluoro-cyclopropylamines. PMC. Retrieved from [Link]

-

Zafar, S., et al. (n.d.). REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. University of Karachi. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]

-

NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Retrieved from [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. afit.edu [afit.edu]

- 3. moodle2.units.it [moodle2.units.it]

- 4. hammett substituent constants: Topics by Science.gov [science.gov]

- 5. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tsijournals.com [tsijournals.com]

- 9. Fluorinated phenylcyclopropylamines. Part 6: Effects of electron withdrawing or donating aryl substituents on the inhibition of tyramine oxidase from Arthrobacter sp. by diastereomeric 2-aryl-2-fluoro-cyclopropylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]

Chemical reactivity profile of 3,4-Dichloro-5-nitrobenzotrifluoride

An In-depth Technical Guide to the Chemical Reactivity Profile of 3,4-Dichloro-5-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Multifunctional Building Block in Modern Synthesis

This compound is a highly functionalized aromatic compound that serves as a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its structure, featuring a benzene ring substituted with two chlorine atoms, a potent electron-withdrawing nitro group, and a lipophilic trifluoromethyl (-CF₃) group, creates a unique electronic landscape that dictates its reactivity.[1]

The trifluoromethyl group is a key pharmacophore, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The nitro and chloro substituents, in turn, render the aromatic ring highly susceptible to specific chemical transformations, making this molecule a versatile scaffold for building molecular diversity. This guide provides a detailed exploration of the synthesis, physicochemical properties, and, most importantly, the nuanced chemical reactivity of this compound.

Chemical Structure and Identifiers:

-

IUPAC Name: 1,2-Dichloro-3-nitro-5-(trifluoromethyl)benzene

-

CAS Number: 657-02-3[1]

-

Molecular Formula: C₇H₂Cl₂F₃NO₂[1]

-

Molecular Weight: 260.00 g/mol [1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These characteristics are essential for its handling, storage, and use in synthetic protocols.

| Property | Value | Source(s) |

| Appearance | Yellow to light brown solid | [1] |

| Melting Point | 48 - 52 °C | [1] |

| Boiling Point | 243 - 245 °C | [1] |

| Density | 1.638 ± 0.06 g/cm³ | [3] |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., acetone, toluene) | [1] |

| Flash Point | 98.6 ± 25.9 °C | [3] |

Synthesis of this compound

The primary industrial synthesis of this compound involves the regioselective nitration of a dichlorinated precursor. Careful control of reaction conditions is crucial to achieve the desired isomer.

Synthetic Pathway: Nitration of 3,4-Dichlorobenzotrifluoride

A common and direct route is the nitration of 3,4-dichlorobenzotrifluoride (CAS 328-84-7).[1][4] The electron-withdrawing nature of the existing chloro and trifluoromethyl groups directs the incoming nitro group primarily to the C-5 position.

Caption: Synthetic route via nitration of 3,4-Dichlorobenzotrifluoride.

Representative Experimental Protocol: Synthesis

-

To a cooled (0-5 °C) flask equipped with a magnetic stirrer and dropping funnel, add 3,4-dichlorobenzotrifluoride (1.0 eq).

-

Slowly add a pre-mixed solution of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) dropwise, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

The solid precipitate is collected by filtration, washed thoroughly with water until the washings are neutral, and then dried under vacuum to yield this compound.

Core Chemical Reactivity Profile

The reactivity of this compound is dominated by the electron-deficient nature of its aromatic ring. This makes it an excellent substrate for nucleophilic aromatic substitution and allows for selective reduction of the nitro group.

Nucleophilic Aromatic Substitution (SNAr)

This is the most significant reaction pathway for this molecule.[1] The strong electron-withdrawing effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups activate the chlorine atoms for displacement by a wide range of nucleophiles.[5]

Mechanism and Regioselectivity:

The reaction proceeds via a two-step addition-elimination mechanism.[1][6]

-

Addition: A nucleophile attacks one of the carbon atoms bearing a chlorine atom, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][7]

-

Elimination: The leaving group (chloride ion) is expelled, restoring the aromaticity of the ring and yielding the final substituted product.

The stability of the Meisenheimer complex is the key to the reaction's facility. The negative charge is delocalized across the aromatic system and is significantly stabilized by the nitro and trifluoromethyl groups, particularly when they are positioned ortho or para to the site of attack.[5][7]

In this compound:

-

C4-Cl: This position is ortho to the nitro group and meta to the trifluoromethyl group.

-

C3-Cl: This position is meta to the nitro group and para to the trifluoromethyl group.

Substitution predominantly occurs at the C4 position .[5] The strong resonance and inductive stabilization provided by the adjacent ortho nitro group makes the C4 carbon more electrophilic and better able to stabilize the resulting Meisenheimer complex compared to the C3 position.[5]

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Reactivity of Nucleophiles:

The rate of the SNAr reaction is highly dependent on the strength of the attacking nucleophile. A general order of reactivity is:

Thiolates (RS⁻) > Alkoxides (RO⁻) / Hydroxides (OH⁻) > Amines (R₂NH)[1]

Experimental Protocol: SNAr with an Amine Nucleophile

-

In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Add the desired amine nucleophile (1.1-1.2 eq) to the solution.

-

Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 eq), to act as a scavenger for the HCl generated.

-

Heat the reaction mixture to 80-120 °C and monitor its progress by TLC or LC-MS.

-

Once the starting material is consumed, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the 4-amino-3-chloro-5-nitrobenzotrifluoride derivative.

Reduction of the Nitro Group

The nitro group can be selectively reduced to a primary amine, yielding a 3,4-dichloro-5-(trifluoromethyl)aniline derivative. This transformation is fundamental, as aromatic amines are among the most versatile intermediates in organic synthesis, serving as precursors to amides, sulfonamides, diazonium salts, and a host of heterocyclic structures.

Methodology: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for this reduction.[1] It involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst.

Caption: Reduction of the nitro group to form a versatile aniline intermediate.

Experimental Protocol: Catalytic Hydrogenation

-

Charge a hydrogenation vessel with this compound (1.0 eq) and a suitable solvent, such as ethanol or ethyl acetate.

-

Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 mol%) or Raney Nickel.[8]

-

Seal the vessel and purge it several times with nitrogen, followed by hydrogen.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by observing hydrogen uptake or by TLC/LC-MS analysis.

-

Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude aniline product, which can be further purified if necessary.

Applications in Drug Development and Agrochemicals

The true value of this compound lies in its role as a strategic precursor. The distinct reactivity at its functional groups allows for the systematic construction of compound libraries for biological screening.

The Strategic Advantage of the -CF₃ Group: The trifluoromethyl group is highly prized in medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can significantly improve a molecule's pharmacokinetic profile, including:

-

Enhanced Metabolic Stability: The C-F bond is very strong, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes.[1]

-

Increased Lipophilicity: This can improve membrane permeability and oral bioavailability.[1][2]

-

Modulated Acidity/Basicity: The group can alter the pKa of nearby functional groups, affecting drug-receptor interactions.

Synthetic Workflow for Compound Library Generation:

The orthogonal reactivity of the chloro and nitro groups allows for a divergent synthetic approach. One can first perform an SNAr reaction and then reduce the nitro group, or vice-versa, to access different chemical spaces.

Caption: Divergent synthesis pathways for creating diverse molecular libraries.

This strategic diversification allows researchers to rapidly generate novel analogues of lead compounds, exploring structure-activity relationships (SAR) in the pursuit of more potent and selective therapeutic agents and agrochemicals. For instance, the resulting aniline is a key precursor for the preparation of 2,6-Dichloro-4-trifluoromethylphenylamine, another important synthetic intermediate.[9]

Safety and Handling

This compound is classified as an irritant and is harmful.[3] Standard laboratory safety precautions must be strictly followed.

-

Hazard Codes: Xi (Irritant)[3]

-

Risk Phrases: R20/21/22 (Harmful by inhalation, in contact with skin, and if swallowed)[3]

-

Safety Phrases: S36/37/39 (Wear suitable protective clothing, gloves, and eye/face protection)[3]

Handling Recommendations:

-

Always handle this compound in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.

References

-

ChemWhat. This compound CAS#: 657-02-3. ChemWhat. [Link]

- European Patent Office. Preparation of chlorobenzotrifluoride compounds - EP 0150587 B1.

-

PubChem. 2,4-Dichloro-5-nitrobenzotrifluoride. National Center for Biotechnology Information. [Link]

- Google Patents. (12) United States Patent.

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2,4-Dichloro-5-nitrobenzotrifluoride. Thermo Fisher Scientific. [Link]

- Google Patents. CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride.

-

Neumann, C. N., & Ritter, T. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Harvard DASH. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Versatile Applications of 4-Chloro-3-nitrobenzotrifluoride in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Molecules. Fluorine in drug discovery: Role, design and case studies. MDPI. [Link]

-

Khan Academy. (2018). Nucleophilic Aromatic Substitution. YouTube. [Link]

-

Semantic Scholar. Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar. [Link]

- Google Patents. Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. chemwhat.com [chemwhat.com]

- 4. 3,4-二氯三氟甲苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. youtube.com [youtube.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]

- 9. This compound , 97% , 657-02-3 - CookeChem [cookechem.com]

An In-depth Technical Guide to the Key Characteristics of Multifunctional Aromatic Compounds

Abstract